Dihydrosenkyunolide C

Catalog No.
S1785979
CAS No.
195142-72-4
M.F
C12H14O3
M. Wt
206.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrosenkyunolide C

CAS Number

195142-72-4

Product Name

Dihydrosenkyunolide C

IUPAC Name

3-butyl-5-hydroxy-3H-2-benzofuran-1-one

Molecular Formula

C12H14O3

Molecular Weight

206.241

InChI

InChI=1S/C12H14O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h5-7,11,13H,2-4H2,1H3

InChI Key

QWUKGYMMZPJSKL-UHFFFAOYSA-N

SMILES

CCCCC1C2=C(C=CC(=C2)O)C(=O)O1

Dihydrosenkyunolide C is a naturally occurring compound with the chemical formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of 206 g/mol. It is classified as a type of benzofuran derivative, specifically identified as 3-butyl-5-hydroxy-3H-2-benzofuran-1-one. This compound appears as a powder and is soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Typical of phenolic compounds. These may include:

  • Hydroxylation: The presence of hydroxyl groups allows for further substitution reactions.
  • Esterification: It can react with carboxylic acids to form esters, which may enhance its solubility or modify its biological activity.
  • Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

These reactions are significant for modifying the compound's properties for research or therapeutic applications.

Dihydrosenkyunolide C has been studied for its potential biological activities. Preliminary research suggests it may possess:

  • Antioxidant properties: It has shown the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
  • Anti-inflammatory effects: Some studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial activity: There is evidence suggesting that it may exhibit activity against certain bacterial strains, contributing to its potential use in medicinal applications.

These biological activities make Dihydrosenkyunolide C a subject of interest in pharmacological research.

The synthesis of Dihydrosenkyunolide C can be achieved through various methods, including:

  • Natural extraction: It can be isolated from certain plant species known to produce this compound.
  • Chemical synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler aromatic compounds. For instance, using benzofuran derivatives as precursors and introducing butyl and hydroxyl groups through alkylation and hydroxylation reactions.

The specific details of these synthetic routes are often proprietary or vary based on research objectives.

Dihydrosenkyunolide C has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for diseases like cancer or inflammatory disorders.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.
  • Food Industry: As a natural preservative or antioxidant, it could be used to enhance the shelf life and safety of food products.

Research on the interactions of Dihydrosenkyunolide C with other biological molecules is limited but essential for understanding its mechanisms of action. Studies could focus on:

  • Protein binding: Investigating how this compound interacts with proteins could reveal its therapeutic potential and bioavailability.
  • Synergistic effects: Examining how Dihydrosenkyunolide C works in conjunction with other compounds might enhance its efficacy in therapeutic settings.

These interaction studies are vital for establishing safe and effective dosages in potential applications.

Dihydrosenkyunolide C shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
SenkyunolideC12H14O3C_{12}H_{14}O_{3}Parent compound; lacks hydrogen saturation
Dihydrosenkyunolide AC12H14O3C_{12}H_{14}O_{3}Structural isomer with different biological activity
5-HydroxyflavoneC15H10O5C_{15}H_{10}O_{5}Contains additional hydroxyl groups; stronger antioxidant
Butylated Hydroxy TolueneC15H24OC_{15}H_{24}OSynthetic antioxidant; used as a food preservative

Dihydrosenkyunolide C's unique structure, particularly the butyl group and specific hydroxyl positioning, distinguishes it from these similar compounds. Its specific biological activities also set it apart as a promising candidate for further research in medicinal chemistry.

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Dates

Last modified: 08-15-2023

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